2-(5-Benzoylthiophen-2-yl)acetic acid
Overview
Description
2-(5-Benzoylthiophen-2-yl)acetic acid is a compound that can be associated with a class of substances that have potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, physical and chemical properties, and potential applications in medicine.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For instance, the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analogue of a known NSAID, and its azo prodrug derivative is reported using spectroscopic methods such as IR, 1H NMR, and MS for structural confirmation . Similarly, the synthesis of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates is described, with the structure of the synthesized compounds confirmed by 1H NMR-spectroscopy and elemental analysis . These methods are likely applicable to the synthesis and analysis of 2-(5-Benzoylthiophen-2-yl)acetic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5-Benzoylthiophen-2-yl)acetic acid is typically confirmed using spectroscopic techniques. The papers mention the use of 1H NMR, IR, and MS spectroscopy to confirm the structures of synthesized compounds . Additionally, X-ray diffraction is used to determine the positions of substituent groups in the structure of o. benzoylthiophenecarboxylic acids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of azo prodrugs, which are susceptible to bacterial azoreductase enzyme, indicating potential for targeted drug delivery in the gastrointestinal tract . The synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids through the interaction with various organic and inorganic bases is also reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are crucial for their potential therapeutic applications. The study of acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids, for example, involves the determination of pKa constants by potentiometric titration, which is important for understanding the absorption and bioavailability of these compounds . The synthesis and evaluation of physical-chemical properties of 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and related compounds are also discussed, with individuality confirmed using gas-liquid chromatography and mass spectrometry .
properties
IUPAC Name |
2-(5-benzoylthiophen-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-12(15)8-10-6-7-11(17-10)13(16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLHAMHNNESGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Benzoylthiophen-2-yl)acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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